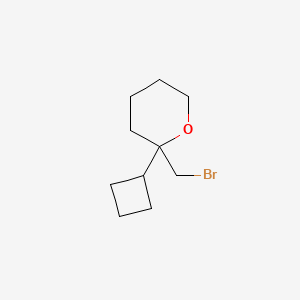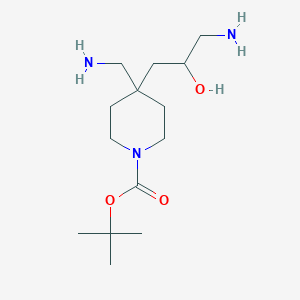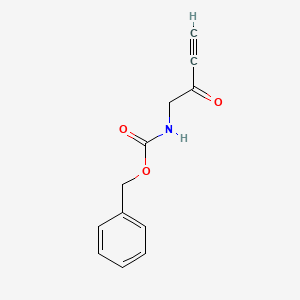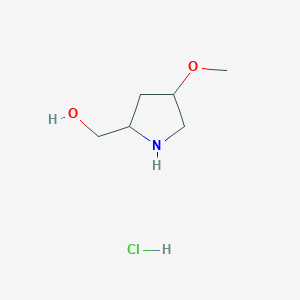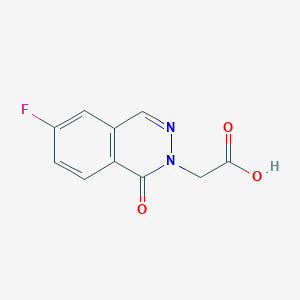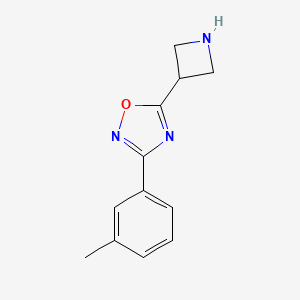![molecular formula C10H15ClN2O B13219208 N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with a molecular formula of C10H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form:
[ \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form hydrogen bonds and electrostatic interactions plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(aminomethyl)phenyl]methyl}acetamide
- N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides
- N-{[4-(aminomethyl)phenyl]methyl}acetamide derivatives
Uniqueness
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the aminomethyl group and the acetamide moiety allows for versatile chemical modifications, making it a valuable compound in various applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its uniqueness.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-[[4-(aminomethyl)phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-9(6-11)3-5-10;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Clave InChI |
OGSWVKLPULNHGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=C(C=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)

![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
